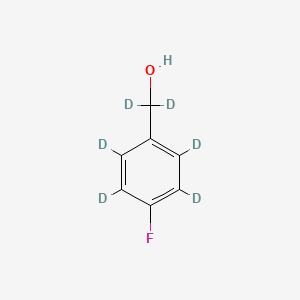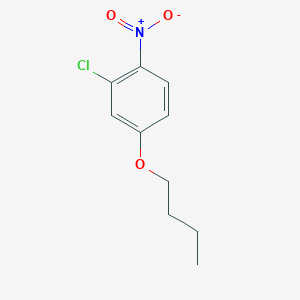
(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol
Übersicht
Beschreibung
(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol, also known as 4-FPD, is a stable, synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated derivative of methanol, and is a colorless, odorless liquid at room temperature. 4-FPD is an important tool in the study of biochemical and physiological processes, as it can be used to study the mechanism of action of various compounds, and to gain a better understanding of the effects of different drugs on the body.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” can be utilized in organic synthesis, particularly in the preparation of fluorinated pyrazoles, which are known for their diverse biological activities. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, making them more selective or potent in biological systems .
Medicinal Chemistry
In medicinal chemistry, the introduction of deuterium (as seen in the deuterated methanol part of the molecule) can lead to the development of drugs with improved pharmacokinetic properties. Deuterated compounds often have increased metabolic stability, which can enhance their therapeutic efficacy .
Antimicrobial Agents
Fluorinated compounds, such as “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol”, have been studied for their potential use as antimicrobial agents. The fluorine atom’s small size and high electronegativity can contribute to the compound’s ability to penetrate microbial cell walls and disrupt essential biological processes .
Anti-inflammatory Drugs
The structural motif present in “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” is found in various anti-inflammatory drugs. The incorporation of deuterium can potentially lead to a new class of anti-inflammatory agents with reduced side effects and improved efficacy .
Antidepressant Research
Research into antidepressants has shown interest in fluorinated compounds due to their potential to cross the blood-brain barrier more effectively. The compound could serve as a precursor or a model for developing new antidepressant drugs .
Cancer Treatment
The fluorinated phenyl ring, as part of the “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” structure, is significant in cancer treatment research. Fluorinated compounds are often used in positron emission tomography (PET) imaging and as antitumor agents, owing to their ability to interfere with cancer cell metabolism .
Eigenschaften
IUPAC Name |
dideuterio-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMEIHVFSWOCA-NVSFMWKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)
![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)





![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)


![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)
